2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide
Description
This compound (molecular formula: C₁₅H₁₆Cl₂N₄O₂, molecular weight: 355.2 g/mol) features a propanamide backbone with a 2,2-dichlorocyclopropyl-substituted phenoxy group at the 2-methyl position and an N-linked 1-methyl-1H-pyrazol-4-yl moiety (Fig. 1). Limited physicochemical data (e.g., melting/boiling points) are available, but its structural complexity suggests applications in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C17H19Cl2N3O2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-16(2,15(23)21-12-9-20-22(3)10-12)24-13-6-4-11(5-7-13)14-8-17(14,18)19/h4-7,9-10,14H,8H2,1-3H3,(H,21,23) |
InChI Key |
HNIHDSJADDMBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CN(N=C1)C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(2,2-Dichlorocyclopropyl)phenol
The phenoxy-substituted cyclopropane core is synthesized via dichlorocarbene addition to 4-vinylphenol. Under basic conditions (e.g., NaOH/CHCl₃), dichlorocarbene generated from chloroform reacts with the vinyl group to form the cyclopropane ring. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding 4-(2,2-dichlorocyclopropyl)phenol with ~70% efficiency.
Reaction Scheme:
Synthesis of 2-Methylpropanoyl Chloride
2-Methylpropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The reaction proceeds at reflux (40–50°C) for 4–6 hours, yielding 2-methylpropanoyl chloride with >90% purity.
Amide Coupling Strategies
Direct Amidation Using Coupling Agents
The target compound is formed by reacting 2-methylpropanoyl chloride with 4-(2,2-dichlorocyclopropyl)phenol and 1-methyl-1H-pyrazol-4-amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed as coupling agents in dimethylformamide (DMF) or acetonitrile. Triethylamine (TEA) is added to scavenge HCl.
Typical Conditions:
Stepwise Esterification-Aminolysis
An alternative route involves:
-
Esterification : 4-(2,2-dichlorocyclopropyl)phenol reacts with 2-methylpropanoyl chloride to form the ester intermediate.
-
Aminolysis : The ester is treated with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ in THF).
Advantages : Higher regioselectivity and reduced side products compared to direct amidation.
Optimization of Reaction Parameters
Solvent Selection
Temperature Control
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP) accelerates acylation by acting as a nucleophilic catalyst.
-
Molecular sieves (3Å) are used to absorb water, minimizing hydrolysis of the acid chloride.
Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Amidation (HATU) | 82 | 98.5 | Short reaction time |
| Stepwise Aminolysis | 75 | 99.1 | Better regioselectivity |
| Microwave-Assisted | 88 | 97.8 | Reduced side reactions |
Industrial-Scale Considerations
Cost Efficiency
-
HATU is expensive (~$500/g), making EDCI ($50/g) more viable for large-scale synthesis.
-
Recycling solvents (e.g., DMF via distillation) reduces production costs by ~30%.
Emerging Methodologies
Enzymatic Catalysis
Recent studies explore lipase-mediated amidation in non-aqueous media, achieving 65% yield with minimal byproducts.
Flow Chemistry
Microreactor systems enable continuous synthesis, reducing reaction time from 24 hours to 2 hours.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorocyclopropyl or phenoxy groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
It has been investigated for its potential as an enzyme inhibitor or receptor modulator. The compound's interaction with specific molecular targets can modulate biological pathways, making it a subject of interest in biochemical research.
Medicine
Research has explored its therapeutic potential in treating diseases involving inflammation or cancer. Its mechanism of action includes the modulation of lipid metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα), leading to reduced triglyceride levels and increased HDL cholesterol levels.
Industry
The compound is utilized in developing agrochemicals and pharmaceuticals due to its unique chemical properties. Its derivatives have shown insecticidal properties against various pests, indicating potential applications in agriculture.
Lipid Lowering Effects
A clinical study involving approximately 3,000 patients demonstrated that a daily dosage of 100 mg significantly reduced total cholesterol and triglycerides over several months. This highlights its efficacy in managing hyperlipidemia.
Pest Control Applications
Research indicates that derivatives exhibit insecticidal properties against arthropods, suggesting their use as acaricides in agricultural settings.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Analogs
Compound 14 : 6-(((1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropyl)methoxy)-2-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyrimidin-4-amine
- Structure : Pyrimidin-4-amine core with a cyclopropylmethoxy group and 1-methylpyrazole substituent.
- Application : Potent PDE10A inhibitor for schizophrenia treatment .
- Key Differences: Core Structure: Pyrimidine vs. propanamide in the target compound. Substituents: Methoxypyridine vs. dichlorocyclopropylphenoxy. Bioactivity: PDE10A inhibition likely driven by pyrimidine and pyridine interactions, whereas the target’s dichlorocyclopropylphenoxy group may target alternative enzymes or receptors.
Compound 5 : 3-(4,4′-Dimethoxytrityl)-2-(hydroxymethyl)-2-methyl-N-(4-(2,2,2-trifluoroacetamido)butyl)propanamide
- Structure : Propanamide backbone with dimethoxytrityl (DMT) and trifluoroacetamido groups.
- Application : Intermediate in nucleotide synthesis (DMT protects hydroxyl groups) .
- Key Differences: Functional Groups: Hydrophilic DMT and trifluoroacetamido vs. lipophilic dichlorocyclopropyl and pyrazole. Use Case: Chemical synthesis vs.
Agrochemical Analogs
Pyrazoxyfen : 2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone
- Structure: Pyrazole ring with dichlorobenzoyl and phenylethanone groups.
- Application : Herbicide .
- Key Differences: Backbone: Phenylethanone vs. propanamide. Chlorine Position: Dichlorobenzoyl vs. dichlorocyclopropyl.
Procyazine : 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile
Amide-Based Analogs
1,3-Dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide
Structural and Functional Analysis Table
Research Implications
- Pharmaceutical Potential: The target’s dichlorocyclopropylphenoxy group may confer stability against oxidative metabolism, similar to cyclopropyl groups in PDE inhibitors . The pyrazole moiety could modulate CNS target engagement.
- Synthetic Challenges: Coupling the dichlorocyclopropylphenoxy group to the propanamide core may require optimized conditions, as seen in cyclopropane syntheses for PDE inhibitors .
Biological Activity
The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide , often referred to as Ciprofibrate , is a synthetic derivative primarily studied for its biological activity related to lipid metabolism and potential applications in pest control. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄Cl₂O₃
- Molecular Weight : 289.15 g/mol
- CAS Number : 52214-84-3
The compound features a dichlorocyclopropyl group and a pyrazole moiety, which contribute to its biological activities.
Ciprofibrate primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism is crucial in regulating lipid metabolism, particularly in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.
Key Mechanisms:
- Lipid Metabolism Regulation : Activation of PPARα leads to increased fatty acid oxidation and decreased lipogenesis, effectively lowering plasma triglyceride levels.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines and mediators.
Biological Activity
Ciprofibrate has demonstrated significant biological activity in various studies:
Lipid Lowering Effects
In clinical settings, Ciprofibrate has been shown to effectively lower lipid levels:
- A study involving approximately 3,000 patients indicated that a daily dosage of 100 mg led to a significant reduction in total cholesterol and triglycerides over a period of several months .
Case Studies
- Hyperlipidemia Management : In patients with type IIa hypercholesterolemia, Ciprofibrate administration resulted in notable improvements in lipid profiles, highlighting its efficacy as a therapeutic agent for dyslipidemia .
- Pest Control Applications : Research has indicated that derivatives of Ciprofibrate exhibit insecticidal properties against various pests, including arthropods. The compound's effectiveness as an acaricide suggests potential agricultural applications .
Research Findings
Recent studies have focused on the compound's dual role in both human health and agricultural applications:
Toxicology and Safety
Ciprofibrate is classified with caution due to potential toxic effects at high doses. It is essential to monitor for adverse effects such as gastrointestinal disturbances or liver enzyme elevation during prolonged use .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while retaining statistical validity . For example, if the compound shares synthetic pathways with pyrazole or dichlorocyclopropane derivatives (e.g., as seen in ), prioritize parameters affecting cyclopropane ring stability or pyrazole coupling efficiency. Response surface methodology (RSM) can further refine yields .
Q. Which analytical techniques are most effective for characterizing the compound’s structural and chemical properties?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve the dichlorocyclopropyl and pyrazole moieties (common in heterocyclic systems; see ). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemistry (as in ). Chromatographic purity assessment (HPLC or UPLC) is critical for biological studies .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard assessments for structurally similar dichlorinated and pyrazole-containing compounds ( ). Use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for spill management and first aid (e.g., recommends immediate consultation with a physician if exposed). Store in inert, airtight containers away from light due to potential cyclopropane ring sensitivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways, such as cyclopropane ring-opening or pyrazole coordination (similar to methods in ). Molecular docking (AutoDock Vina, Schrödinger) can screen for binding affinity with enzymes like cytochrome P450 or kinases, leveraging structural analogs (e.g., ). Machine learning models trained on PubChem data ( ) may predict solubility or toxicity .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). For instance, discrepancies in IC₅₀ values could stem from differences in membrane permeability (addressed via logP calculations; ) or metabolic stability (assess using liver microsome assays). Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability tests) .
Q. How does the compound’s reactivity change under varying environmental conditions (e.g., pH, temperature)?
- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., Arrhenius plots for thermal stability; ). For pH-dependent degradation (critical for formulation), use accelerated stability testing (ICH guidelines) and monitor via LC-MS. The dichlorocyclopropyl group ( ) may hydrolyze in acidic media, requiring pH-neutral buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
